molecular formula C10H14ClNO B15070125 4-Chloro-2-(isopentyloxy)pyridine CAS No. 1346809-68-4

4-Chloro-2-(isopentyloxy)pyridine

Cat. No.: B15070125
CAS No.: 1346809-68-4
M. Wt: 199.68 g/mol
InChI Key: RGZFVNDIYLFRMO-UHFFFAOYSA-N
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Description

4-Chloro-2-(isopentyloxy)pyridine is a chemical compound with the molecular formula C10H14ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(isopentyloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with isopentyl alcohol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(isopentyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of 4-chloro-2-(isopentyloxy)piperidine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

4-Chloro-2-(isopentyloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(isopentyloxy)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Another chlorinated pyridine with different substitution patterns.

    3-Chloropyridine: Similar structure but with the chlorine atom at a different position.

    4-Chloropyridine: The parent compound without the isopentyloxy group.

Uniqueness

4-Chloro-2-(isopentyloxy)pyridine is unique due to the presence of the isopentyloxy group, which can influence its reactivity and interactions compared to other chloropyridines. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

1346809-68-4

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-2-(3-methylbutoxy)pyridine

InChI

InChI=1S/C10H14ClNO/c1-8(2)4-6-13-10-7-9(11)3-5-12-10/h3,5,7-8H,4,6H2,1-2H3

InChI Key

RGZFVNDIYLFRMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC=CC(=C1)Cl

Origin of Product

United States

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